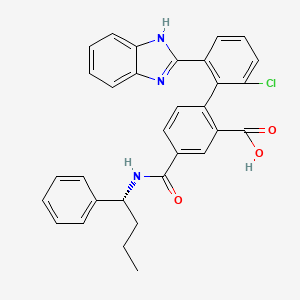
APJ receptor agonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 15a es una molécula orgánica sintética conocida por su función como agonista del receptor de apelin . Presenta una potencia in vitro similar a la del agonista endógeno apelin-13 y se une al sitio ortostérico del receptor. Este compuesto fue diseñado por Bristol-Myers Squibb Research and Development .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del compuesto 15a implica múltiples pasos, incluyendo la formación de benzimidazol y cloro fenil intermediarios, seguidos de su acoplamiento con derivados del ácido benzoico. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial del compuesto 15a sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Las técnicas avanzadas como los reactores de flujo continuo y las plataformas de síntesis automatizadas se emplean a menudo para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto 15a se somete a diversas reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones ácidas o básicas.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
El compuesto 15a tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como compuesto modelo para estudiar las interacciones receptor-ligando.
Biología: Se investiga su función en las vías de señalización celular.
Medicina: Se explora su posible efecto terapéutico en el tratamiento de enfermedades relacionadas con el receptor de apelin.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y químicos
Mecanismo De Acción
El compuesto 15a ejerce sus efectos uniéndose al receptor de apelin, un receptor acoplado a proteína G implicado en diversos procesos fisiológicos. Al unirse, activa las vías de señalización descendentes, lo que lleva a diversas respuestas celulares. Los objetivos moleculares incluyen el receptor de apelin y las proteínas de señalización asociadas .
Comparación Con Compuestos Similares
Compuestos similares
Gedatolisib: Un inhibidor dual de la fosfoinositido 3-quinasa y el objetivo mamífero de la rapamicina.
Bimiralisib: Otro inhibidor dual con objetivos similares.
Apitolisib: Conocido por su actividad antitumoral.
Samotolisib: También se dirige a las mismas vías.
Omipalisib: Similar en su mecanismo de acción.
Singularidad
El compuesto 15a es único debido a su afinidad de unión específica y selectividad para el receptor de apelin. A diferencia de otros compuestos similares, ha sido diseñado para abordar problemas relacionados con la selectividad y la toxicidad, aunque se necesita una mayor optimización para reducir la toxicidad hepática observada in vivo .
Propiedades
Fórmula molecular |
C31H26ClN3O3 |
|---|---|
Peso molecular |
524.0 g/mol |
Nombre IUPAC |
2-[2-(1H-benzimidazol-2-yl)-6-chlorophenyl]-5-[[(1R)-1-phenylbutyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C31H26ClN3O3/c1-2-9-25(19-10-4-3-5-11-19)35-30(36)20-16-17-21(23(18-20)31(37)38)28-22(12-8-13-24(28)32)29-33-26-14-6-7-15-27(26)34-29/h3-8,10-18,25H,2,9H2,1H3,(H,33,34)(H,35,36)(H,37,38)/t25-/m1/s1 |
Clave InChI |
KCWRZNXFHSFVKD-RUZDIDTESA-N |
SMILES isomérico |
CCC[C@H](C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)C3=C(C=CC=C3Cl)C4=NC5=CC=CC=C5N4)C(=O)O |
SMILES canónico |
CCCC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)C3=C(C=CC=C3Cl)C4=NC5=CC=CC=C5N4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















